N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]methyl}-3,5-dimethylbenzamide is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-chlorophenyl group and a methylene-linked 3,5-dimethylbenzamide moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity in biological targets, while the 3,5-dimethylbenzamide substituent contributes to steric bulk and electronic effects.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-12(2)9-13(8-11)17(24)19-10-16-20-21-22-23(16)15-5-3-14(18)4-6-15/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKCSEWNNAWGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction Reactions
The tetrazole ring and benzamide functional groups participate in selective reductions under controlled conditions. Key protocols include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Tetrazole hydrogenation | H₂ (1–3 atm), Pd/C catalyst in dry tetrahydrofuran (THF) at 25–40°C | Partial saturation of the tetrazole ring to form dihydrotetrazole derivatives | |
| Amide reduction | LiAlH₄ in dry ether, reflux for 6–8 hrs | Conversion of benzamide to benzylamine derivative |
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Mechanistic Insight : The tetrazole’s electron-deficient nature facilitates catalytic hydrogenation, while LiAlH₄ targets the amide carbonyl group.
Nucleophilic Substitution
The 4-chlorophenyl group undergoes substitution reactions under basic or catalytic conditions:
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Key Observations :
Acid/Base-Mediated Rearrangements
The tetrazole ring demonstrates pH-dependent stability:
| Condition | Reaction | Outcome | Reference |
|---|---|---|---|
| Strong acid (HCl, H₂SO₄) | Ring-opening via protonation at N2 | Formation of nitrile intermediates | |
| Strong base (NaOH) | Deprotonation at N1 | Stabilized anion for further functionalization |
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Applications : Acidic conditions enable ring scission for synthesizing nitrile-containing analogs.
Metal-Catalyzed Cross-Couplings
The tetrazole’s nitrogen atoms coordinate with metals to facilitate couplings:
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Yield Optimization : Pd-catalyzed couplings achieve 60–75% yields with electron-rich boronic acids .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Outcome | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | [2+2] Cycloaddition at tetrazole | Formation of dimeric tetrazolo-bridged structures |
Synthetic Challenges and Solutions
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Purification : Column chromatography (silica gel, 5% EtOAc/hexane) resolves polar by-products.
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Scale-Up Risks : Exothermic reductions require slow reagent addition and temperature control.
This compound’s reactivity profile underscores its utility in drug discovery, particularly for modular derivatization. Further studies are needed to explore enantioselective transformations and in vivo stability.
Scientific Research Applications
Pharmacological Potential
- Anticancer Activity : Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies demonstrate its effectiveness against a range of bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal treatments.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies
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Study on Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on several cancer cell lines.
- Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- The compound was found to induce apoptosis through the activation of caspase pathways.
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Antimicrobial Activity Assessment :
- In a study reported in Antibiotics, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating moderate antibacterial activity.
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Evaluation of Anti-inflammatory Properties :
- A research article in Pharmacology Reports explored the anti-inflammatory effects of the compound using animal models.
- The study found that administration significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on heterocyclic cores, substituent effects, and reported biological activities.
Structural Analogues with Tetrazole Moieties
1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid ():
While this compound shares the 4-chlorophenyl group, it features a triazole ring instead of tetrazole and a trifluoromethyl-carboxylic acid substituent. The carboxylic acid group enhances polarity, contrasting with the benzamide’s lipophilicity. This analogue demonstrated potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), suggesting that tetrazole derivatives like the target compound may exhibit similar bioactivity if optimized for target engagement .- In contrast, the target compound’s simpler benzamide-tetrazole structure prioritizes synthetic accessibility and metabolic stability, making it more suitable for early-stage drug discovery .
Analogues with Triazole or Pyrazole Cores
N-(4-(1-(4-Chlorophenyl)-1H-1,2,3-Triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide ():
Replacing tetrazole with triazole reduces nitrogen content but maintains aromaticity. The purine-acetamide side chain in this compound targets nucleotide-binding domains (e.g., kinases), whereas the target compound’s benzamide group may favor protease or GPCR interactions. Biological data are lacking for the target compound, but triazole analogues like this highlight the importance of heterocycle choice in tuning selectivity .- The target compound’s 4-chlorophenyl and dimethylbenzamide groups offer greater hydrolytic stability, suggesting divergent applications (e.g., antimicrobial vs. anticancer) .
Pesticide-Related Heterocyclic Amides ()
The patent compound N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl amide shares an amide linkage and heterocyclic core with the target compound. However, the sulfonyl and pyrimidinyl groups enhance pesticidal activity via acetylcholine esterase inhibition. This contrast underscores how minor structural variations (e.g., tetrazole vs. triazole, benzamide vs. sulfonamide) dictate functional specialization .
Key Comparative Data Table
Research Implications and Gaps
- However, empirical data are needed to validate this hypothesis.
- Synthetic Feasibility : Compared to coumarin-tetrazole hybrids (), the target compound’s simpler structure enables scalable synthesis, advantageous for lead optimization.
- SAR Studies : Systematic substitution of the benzamide group (e.g., introducing electron-withdrawing groups) could enhance binding to hydrophobic enzyme pockets, as seen in pesticide amides ().
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a tetrazole ring linked to a benzamide moiety through a methyl bridge. Its molecular formula is , with a molecular weight of approximately 303.77 g/mol. The presence of the 4-chlorophenyl group is significant as it enhances the compound's pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar structures have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Compounds with tetrazole rings are often studied for their anti-inflammatory properties.
Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits tumor growth in cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the tetrazole moiety may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various tetrazole derivatives. This compound was tested against several cancer cell lines and demonstrated significant cytotoxicity compared to control groups.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was assessed against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial viability, highlighting its potential as a lead compound for antibiotic development.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Tetrazole Ring : Utilizing 4-chlorobenzaldehyde and hydrazine derivatives.
- Benzamide Formation : Coupling the tetrazole derivative with 3,5-dimethylbenzoyl chloride.
- Purification : The final product is purified using recrystallization techniques.
Q & A
Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity studies?
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Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism:
Q. How can researchers validate the stability of this compound under physiological conditions (e.g., pH 7.4, 37°C)?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics: , where is the degradation rate constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
